molecular formula C9H6FNO B13419521 1-Fluoro-4-(2-isocyanatoethenyl)benzene CAS No. 343336-01-6

1-Fluoro-4-(2-isocyanatoethenyl)benzene

Cat. No.: B13419521
CAS No.: 343336-01-6
M. Wt: 163.15 g/mol
InChI Key: KVFPFQAVYRJEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-4-(2-isocyanatoethenyl)benzene is a chemical compound with the molecular formula C₉H₆FNO and a molecular weight of 163.15 g/mol . It is primarily used in research and development, particularly in the field of pharmaceutical testing . The compound is characterized by the presence of a fluorine atom and an isocyanate group attached to a benzene ring, making it a valuable intermediate in organic synthesis.

Chemical Reactions Analysis

1-Fluoro-4-(2-isocyanatoethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce fluoro-substituted anilines .

Scientific Research Applications

1-Fluoro-4-(2-isocyanatoethenyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(2-isocyanatoethenyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify enzyme activity and protein function, making it a valuable tool in biochemical research . The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Fluoro-4-(2-isocyanatoethenyl)benzene can be compared with other similar compounds, such as:

    1-Fluoro-4-(2-isocyanatoethyl)benzene: This compound has a similar structure but differs in the length of the carbon chain attached to the

Properties

CAS No.

343336-01-6

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

1-fluoro-4-(2-isocyanatoethenyl)benzene

InChI

InChI=1S/C9H6FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-6H

InChI Key

KVFPFQAVYRJEKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CN=C=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.